molecular formula C10H13BBrFO3 B1284242 3-Bromo-2-butoxy-5-fluorophenylboronic acid CAS No. 352534-85-1

3-Bromo-2-butoxy-5-fluorophenylboronic acid

Cat. No.: B1284242
CAS No.: 352534-85-1
M. Wt: 290.92 g/mol
InChI Key: DREJEOAXSCRYPA-UHFFFAOYSA-N
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Description

3-Bromo-2-butoxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C10H13BBrFO3. It is a solid at room temperature with a melting point of 65-70°C . This compound is used in various chemical reactions, particularly in the field of organic synthesis.

Scientific Research Applications

3-Bromo-2-butoxy-5-fluorophenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Potential use in the development of biologically active molecules.

    Medicine: May be used in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-butoxy-5-fluorophenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 3-Bromo-2-butoxy-5-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved are primarily related to its role as a boronic acid in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Fluorophenylboronic acid

Uniqueness

3-Bromo-2-butoxy-5-fluorophenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its butoxy group offers additional steric and electronic effects that can influence the outcome of synthetic transformations .

Properties

IUPAC Name

(3-bromo-2-butoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrFO3/c1-2-3-4-16-10-8(11(14)15)5-7(13)6-9(10)12/h5-6,14-15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREJEOAXSCRYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584231
Record name (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-85-1
Record name (3-Bromo-2-butoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-butoxy-5-fluorophenylboronic acid
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